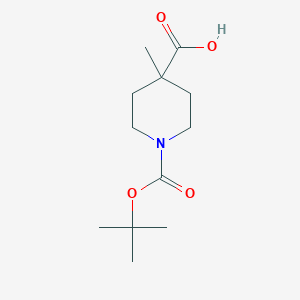
1-Boc-4-methylpiperidine-4-carboxylic acid
Cat. No. B063023
Key on ui cas rn:
189321-63-9
M. Wt: 243.3 g/mol
InChI Key: OKBNEDPOUYRYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193202B2
Procedure details


1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (0.500 g, 2.06 mmol) was treated with 4 M HCl in dioxane (10 mL) for 2 hours at room temperature to afford the title compound (0.294 g, 100%) as the hydrochloride salt. MS (ES+) [M+H]+=144.0.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]([CH3:17])([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[CH3:17][C:11]1([C:14]([OH:16])=[O:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1
|
Inputs


Step One
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCNCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.294 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

